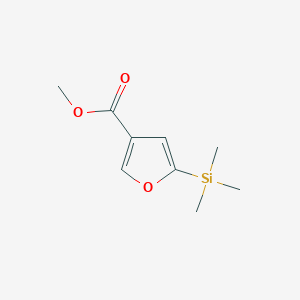
Methyl 5-(trimethylsilyl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(trimethylsilyl)furan-3-carboxylate is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its trimethylsilyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trimethylsilyl)furan-3-carboxylate typically involves the reaction of furan derivatives with trimethylsilyl reagents. One common method is the reaction of 5-bromo-3-furoic acid methyl ester with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trimethylsilyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: Methyl 5-formylfuran-3-carboxylate or Methyl 5-carboxyfuran-3-carboxylate.
Reduction: Methyl 5-(trimethylsilyl)furan-3-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(trimethylsilyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex furan derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 5-(trimethylsilyl)furan-3-carboxylate involves its reactivity due to the presence of the trimethylsilyl group. This group can be easily removed or substituted, allowing the compound to participate in various chemical reactions. The furan ring provides aromatic stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 3-furancarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
Methyl 5-bromofuran-3-carboxylate: Contains a bromine atom instead of the trimethylsilyl group, leading to different substitution reactions.
Methyl 5-(triisopropylsilyl)furan-3-carboxylate: Similar structure but with a bulkier silyl group, affecting steric interactions and reactivity.
Uniqueness: Methyl 5-(trimethylsilyl)furan-3-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
Methyl 5-(trimethylsilyl)furan-3-carboxylate is a compound of significant interest in organic and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a furan ring substituted with a trimethylsilyl group and a carboxylate moiety. The presence of the trimethylsilyl group enhances the compound's reactivity, making it a versatile building block in organic synthesis.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The trimethylsilyl group increases its lipophilicity, facilitating membrane penetration and interaction with cellular targets. Research indicates that compounds with similar furan structures often exhibit antibacterial and anticancer properties, potentially through interference with protein synthesis and cellular signaling pathways .
Biological Activities
-
Antibacterial Activity :
- This compound has been evaluated for its antibacterial properties against several strains of bacteria, including both Gram-positive and Gram-negative species. Preliminary studies suggest that it exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) in the micromolar range .
- Anticancer Properties :
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity Assays :
Data Summary
Properties
Molecular Formula |
C9H14O3Si |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
methyl 5-trimethylsilylfuran-3-carboxylate |
InChI |
InChI=1S/C9H14O3Si/c1-11-9(10)7-5-8(12-6-7)13(2,3)4/h5-6H,1-4H3 |
InChI Key |
LJNIJBZCIPQGQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















